molecular formula C7H16O B013393 4-Methylhexan-3-ol CAS No. 615-29-2

4-Methylhexan-3-ol

Cat. No.: B013393
CAS No.: 615-29-2
M. Wt: 116.2 g/mol
InChI Key: NZPGYIBESMMUFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhexan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methyl-3-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound is often produced through catalytic hydrogenation of 4-methyl-3-hexanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylhexan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas, metal catalysts (Pd/C).

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 4-Methyl-3-hexanone.

    Reduction: 4-Methylhexane.

    Substitution: 4-Methyl-3-chlorohexane, 4-Methyl-3-bromohexane.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylhexan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the methyl and hydroxyl groups allows for unique reactivity and interactions compared to its isomers .

Properties

IUPAC Name

4-methylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPGYIBESMMUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977063
Record name 4-Methylhexan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-29-2
Record name 4-Methyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-29-2
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Record name 4-Methylhexan-3-ol
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Record name 4-Methylhexan-3-ol
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Record name 4-Methylhexan-3-ol
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Record name 4-methylhexan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 4-methylhexan-3-ol in the defensive secretions of Leiobunum nigripalpi?

A1: The discovery of this compound, alongside other volatile compounds, in the defensive secretions of Leiobunum nigripalpi provides valuable insight into the chemical ecology of these arachnids. [, ] These compounds likely play a role in deterring predators, though their specific mechanisms of action remain to be fully elucidated. This finding contributes to our understanding of the diversity of natural products and their potential ecological roles. Further research might explore the potential for these compounds to inspire novel insect repellents or other applications based on their natural defensive properties.

Q2: The research mentions that the structures of these compounds "raise interesting biosynthetic questions". Could you elaborate on this?

A2: The identified compounds, including this compound, could be derived from either polyketide pathways or modified isoprenoids. [, ] Further research is needed to determine the exact biosynthetic origin of these compounds in harvestmen. Understanding the biosynthesis of these defensive compounds could shed light on the evolution of chemical defenses in arachnids and potentially open avenues for biomimetic synthesis of these or related compounds.

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